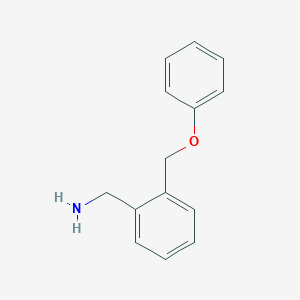
2-(Phenoxymethyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenoxymethyl)benzylamine is a compound of interest in organic chemistry due to its potential applications in the synthesis of pharmaceuticals and materials. Its properties and reactivity are influenced by the functional groups attached to the benzene rings, making it a versatile intermediate in organic synthesis.
Synthesis Analysis
Benzylamines, including derivatives like 2-(Phenoxymethyl)benzylamine, can be synthesized through the Mannich reaction on phenols or by reductive alkylation of aldehydes. This process involves the alkylation of cyanide ion to obtain nitriles, which are then reduced to phenethylamines, demonstrating the versatility of benzylamines as intermediates (Short, Dunnigan, & Ours, 1973).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Phenoxymethyl)benzylamine can be analyzed through crystallographic studies. For example, the crystal and molecular structures of related compounds have been defined, providing insights into their conformational details and intermolecular interactions, which are crucial for understanding their chemical behavior (Hay & Mackay, 1982).
Chemical Reactions and Properties
2-(Phenoxymethyl)benzylamine and its derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential applications. For instance, the synthesis of ortho-arylated 2-phenoxypyridines catalyzed by palladium acetate showcases the compound's utility in C-H functionalization, a powerful tool in organic synthesis (Chu, Tsai, & Wu, 2009).
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
Antimicrobial Activity : Salahuddin et al. (2017) explored the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives starting from 2-(Phenoxymethyl)-1H-benzimidazole. These derivatives exhibited significant antimicrobial activity against various bacteria and fungi, highlighting the potential of 2-(Phenoxymethyl)benzylamine derivatives in developing new antimicrobials Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017.
Hydrogen Bonding Studies : Makal et al. (2011) conducted a detailed study on Schiff bases derived from salicylaldehydes and aryl amines, revealing insights into the influence of substituents on hydrogen bonding. This research provides foundational knowledge on the structural aspects of compounds related to 2-(Phenoxymethyl)benzylamine, facilitating the design of molecules with desired properties A. Makal, W. Schilf, B. Kamieński, A. Szady-Chełmieniecka, E. Grech, K. Woźniak, 2011.
Direct Amination of Benzyl Alcohols : Yan et al. (2016) discussed the iron-catalyzed direct amination of benzyl alcohols to produce benzylamines, including 2-(Phenoxymethyl)benzylamine. This methodology underscores the importance of sustainable catalytic processes in accessing structurally diverse benzylamines for various applications Tao Yan, B. Feringa, Katalin Barta, 2016.
Pharmacological and Biological Applications
Anticancer Activity : Balachandran et al. (2017) isolated 2-acetyl-benzylamine from Adhatoda vasica and demonstrated its potent anticancer properties against leukemia cells, suggesting the therapeutic potential of benzylamine derivatives in cancer treatment C. Balachandran, Y. Arun, B. Sangeetha, V. Duraipandiyan, S. Awale, N. Emi, S. Ignacimuthu, P. Perumal, 2017.
Material Science and Chemistry
Surface Passivation in Photovoltaics : Wang et al. (2016) introduced benzylamine as a surface passivation molecule that enhances the moisture-resistance and electronic properties of perovskites, leading to high-efficiency and air-stable photovoltaic cells. This demonstrates the utility of benzylamine derivatives in improving material properties for energy applications Feng Wang, W. Geng, Yang Zhou, H. Fang, C. Tong, M. Loi, Li‐Min Liu, N. Zhao, 2016.
Safety And Hazards
The safety information available indicates that 2-(Phenoxymethyl)benzylamine is classified as Acute Tox. 3 Oral, meaning it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Propriétés
IUPAC Name |
[2-(phenoxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMVPPBKGKRHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356591 |
Source


|
| Record name | 2-(phenoxymethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)benzylamine | |
CAS RN |
168971-56-0 |
Source


|
| Record name | 2-(Phenoxymethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168971-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(phenoxymethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
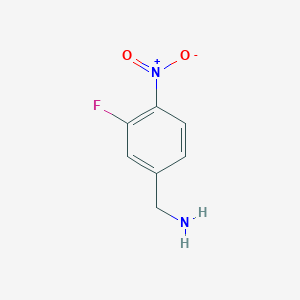
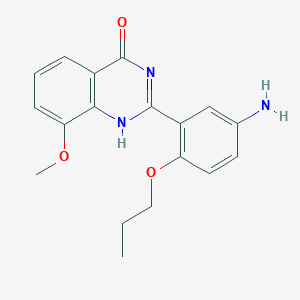

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
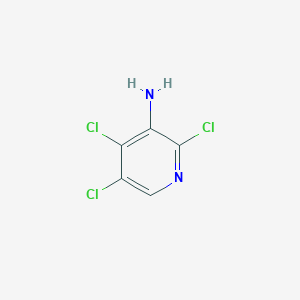
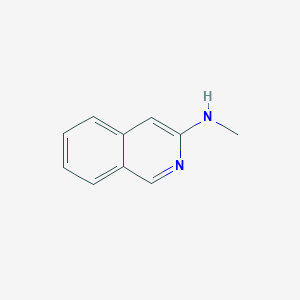
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

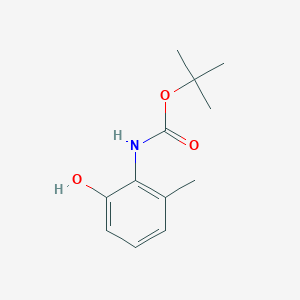
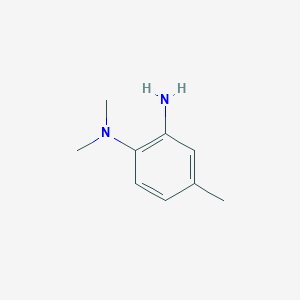

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)